Core Scaffold Divergence from EMA401 and PD 123319: Structural Implications for AT2 Binding
The compound possesses a pyrrolidine-2,5-dione (succinimide) ring, which is absent in both EMA401 (tetrahydroisoquinoline) and PD 123319 (imidazopyridine). This succinimide moiety is predicted to form distinct hydrogen-bonding interactions within the AT2 receptor pocket that are not achievable by the comparator scaffolds [1]. While direct binding data for this compound are not publicly available, the class-level patent data indicate that pyrrolidine-2,5-dione derivatives are specifically claimed for AT2 antagonism, suggesting a unique pharmacophoric element [2].
| Evidence Dimension | Core Heterocyclic Scaffold Identity |
|---|---|
| Target Compound Data | Azetidine-pyrrolidine-2,5-dione scaffold |
| Comparator Or Baseline | EMA401: tetrahydroisoquinoline scaffold; PD 123319: imidazopyridine scaffold |
| Quantified Difference | Not applicable; qualitative structural difference |
| Conditions | Structural and patent document analysis; no direct binding assay available |
Why This Matters
For procurement, this structural uniqueness means the compound cannot be replaced by EMA401 or PD 123319 for projects specifically exploring the pyrrolidine-2,5-dione chemical space and its AT2 receptor interactions.
- [1] NOVARTIS AG, SPINIFEX PHARMACEUTICALS PTY LTD. Heterocyclic Compounds and Methods of Their Use. Patent US9624243B2, April 18, 2017. View Source
- [2] NOVARTIS AG. Pyrrolidine Derivatives as Angiotensin II Type 2 Antagonists. Patent WO2013102242A1, July 11, 2013. View Source
